molecular formula C8H7N B042240 o-Tolunitrile CAS No. 529-19-1

o-Tolunitrile

Cat. No. B042240
CAS RN: 529-19-1
M. Wt: 117.15 g/mol
InChI Key: NWPNXBQSRGKSJB-UHFFFAOYSA-N
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Description

o-Tolunitrile is a light blue clear liquid . It is a versatile intermediate used in the synthesis of various pharmaceutical and biologically active compounds. It can be used in the preparation of highly efficient triarylene conjugated dyes for sensitized solar cells .


Synthesis Analysis

A novel synthesis of tolunitriles has been reported, where tolunitriles can be prepared by selective ammoxidation of methylbenzyl chlorides prepared by chloromethylation of toluene. The total yields can reach 83% and the selectivity of tolunitriles is almost 100% .


Molecular Structure Analysis

The molecular formula of o-Tolunitrile is C8H7N . The o-Tolunitrile molecule contains a total of 16 bond(s) There are 9 non-H bond(s), 7 multiple bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 1 nitrile(s) (aromatic) .


Chemical Reactions Analysis

Tolunitriles are an important type of aromatic nitriles, from which many pharmaceuticals, dyes, fluorescence whitener and other fine chemicals can be produced . They are traditionally synthesized from the dehydration of amide or aldoxime, cyanation of aryl chloride or of toluic acid and diazotization of toluidine .


Physical And Chemical Properties Analysis

o-Tolunitrile has a molecular weight of 117.15 g/mol . It is a light blue clear liquid .

Safety And Hazards

o-Tolunitrile is combustible and causes skin irritation . It is harmful to aquatic life with long-lasting effects . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . It is advised to wear protective gloves, eye protection, and face protection when handling o-Tolunitrile .

Relevant Papers

One of the relevant papers is “Reaction Kinetics of CN + Toluene and Its Implication on the Production of Aromatic Nitriles in the Taurus Molecular Cloud and Titan’s Atmosphere” which discusses the reactions between cyano radicals and aromatic hydrocarbons as important pathways for the formation of aromatic nitriles in the interstellar medium .

properties

IUPAC Name

2-methylbenzonitrile
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InChI

InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3
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InChI Key

NWPNXBQSRGKSJB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C#N
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Molecular Formula

C8H7N
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DSSTOX Substance ID

DTXSID6022050
Record name 2-Tolunitrile
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Molecular Weight

117.15 g/mol
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Physical Description

O-tolunitrile is a light blue clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid with an almond-like odor; [Alfa Aesar MSDS]
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Boiling Point

401 °F at 760 mmHg (NTP, 1992)
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Flash Point

184 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
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Density

0.9955 at 68 °F (NTP, 1992) - Less dense than water; will float
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Product Name

o-Tolunitrile

CAS RN

529-19-1, 25550-22-5
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Melting Point

7.7 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Example 7, 18.9 g. (0.05 mole) of 2-cyclohexylmethyl-1-[2-(3-bromophenyl)propyl]piperidine was reacted with 0.095 mole of n-butyl lithium in diethyl ether and the resulting lithio derivative reacted directly with 12.4 g. (0.106 mole) of 2-methylbenzonitrile to give 4.85 g. of 2-cyclohexylmethyl-1-{2-[3-(2-methylbenzoyl)phenyl]propyl}piperidine as a yellow oil.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.095 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lithio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is o-Tolunitrile and what is its molecular formula?

A1: o-Tolunitrile, also known as ortho-cyanotoluene, is an aromatic compound with a cyano group (-C≡N) attached to the ortho position of a toluene molecule. Its molecular formula is C8H7N. []

Q2: What are the primary uses of o-Tolunitrile?

A2: o-Tolunitrile serves as a versatile building block in organic synthesis and finds applications as a solvent. Its utility extends to the production of pharmaceuticals, dyes, rubber chemicals, and pigments. []

Q3: Can you provide spectroscopic data for characterizing o-Tolunitrile?

A3: o-Tolunitrile has been extensively studied using FTIR, FT-Raman, and microwave spectroscopy. [, , ] These techniques provide valuable information about its vibrational frequencies, rotational constants, and nuclear quadrupole coupling constants, aiding in its identification and structural analysis.

Q4: How does the methyl group's internal rotation in o-Tolunitrile influence its microwave spectrum?

A4: The methyl group in o-Tolunitrile undergoes internal rotation, leading to A-E splitting in its high-resolution microwave spectrum. [, ] Analysis of these splittings allows for the determination of internal rotation parameters, such as the threefold barrier (V3) and the angle (θ) between the internal rotor axis and the principal a axis.

Q5: What synthetic routes are available for preparing o-Tolunitrile?

A5: o-Tolunitrile can be synthesized via various methods:

  • Diazotization: This approach involves the diazotization of o-toluidine followed by replacement of the diazonium group with a cyanide ion. []
  • Oxidation of o-Toluic Acid: o-Toluic acid can be converted to o-Tolunitrile in the presence of ammonia and a suitable catalyst. [, ]
  • Oxidation of o-Xylene: o-Xylene undergoes oxidative ammonolysis to yield o-Tolunitrile as an intermediate product. [, ]
  • Isomerization of Pyrrole: Quantum chemical calculations suggest that o-Tolunitrile can be obtained through a series of isomerization steps starting from pyrrole. []

Q6: What is the role of o-Tolunitrile in the synthesis of phthalonitrile?

A6: o-Tolunitrile acts as a crucial intermediate in the synthesis of phthalonitrile via the vapor-phase oxidative ammonolysis of o-xylene. [, ] The reaction proceeds through a multi-step mechanism, with o-Tolunitrile undergoing further oxidation to form the desired phthalonitrile.

Q7: How does the concentration of o-Tolunitrile affect its conversion to phthalonitrile in vapor-phase ammoxidation?

A7: Kinetic studies of o-Tolunitrile ammoxidation on a V-Sb-Bi-Zr/γ-Al2O3 catalyst reveal that the rate of conversion to phthalonitrile follows a half-order equation with respect to o-Tolunitrile concentration. [, ] This indicates that the reaction rate is proportional to the square root of the o-Tolunitrile concentration.

Q8: Can you elaborate on the catalytic properties of V-Sb-Bi-Zr/γ-Al2O3 in the ammoxidation of o-Tolunitrile?

A8: The V-Sb-Bi-Zr/γ-Al2O3 oxide catalyst demonstrates high activity and selectivity in the ammoxidation of o-Tolunitrile to 4-phenylphthalonitrile. [] This catalyst facilitates the conversion of o-Tolunitrile to the desired product with a yield of 83.10 mol% in a single pass.

Q9: What is the impact of recirculating unreacted o-Tolunitrile in the ammoxidation process?

A9: Recirculating unreacted o-Tolunitrile along with 4-phenyl-o-xylene in the ammoxidation process has been shown to reduce the formation of byproducts and enhance the selectivity towards 4-phenylphthalonitrile. [] This approach optimizes the process by minimizing waste and maximizing the yield of the desired product.

Q10: What software package was developed for analyzing data from the ammoxidation of o-Tolunitrile?

A10: Researchers developed the OptimMe software package, written in C#, to analyze and visualize data obtained from the ammoxidation of o-Tolunitrile. [] This software facilitates data interpretation and aids in understanding the complex reaction kinetics and optimizing process parameters.

Q11: How does o-Tolunitrile react with sodium in tetrahydrofuran?

A11: Reacting o-Tolunitrile with sodium in tetrahydrofuran leads to the formation of an isoindole derivative. [, ] This reaction proceeds through a series of steps, including reductive dimerization, hydrogen shift, and cyclization, ultimately yielding the final product.

Q12: What is the significance of potassium tert-butanolate in the synthesis of 1-amino-3-(2′-methylphenyl)isoquinoline hydrochloride?

A12: Potassium tert-butanolate acts as a strong base, promoting the self-condensation of o-Tolunitrile in DMPU, ultimately yielding 1-amino-3-(2′-methylphenyl)isoquinoline hydrochloride. [] The crystal structure of this compound was elucidated using X-ray single-crystal diffraction.

Q13: What are the key features of the crystal structure of 1-amino-3-(2′-methylphenyl)isoquinoline hydrochloride?

A13: The crystal structure of 1-amino-3-(2′-methylphenyl)isoquinoline hydrochloride reveals that it crystallizes in the orthorhombic space group Pna21. [] The molecules are linked by intermolecular N-H···Cl hydrogen bonds, forming a one-dimensional chain along the a-axis.

Q14: How does the reactivity of o-Tolunitrile compare to its meta and para isomers in sodium tungstate-catalyzed oxidation?

A14: In the presence of sodium tungstate and an oxidant like sodium percarbonate or sodium carbonate-hydrogen peroxide, o-Tolunitrile exhibits significantly slower oxidation compared to its meta (m-Tolunitrile) and para (p-Tolunitrile) isomers. [] This difference in reactivity can be attributed to steric hindrance imposed by the methyl group in the ortho position.

Q15: What is the selectivity towards aryl amides in the sodium tungstate-catalyzed oxidation of aryl nitriles, including o-Tolunitrile?

A15: The sodium tungstate-catalyzed oxidation of aryl nitriles, including o-Tolunitrile, exhibits remarkably high selectivity towards the corresponding aryl amides (95%–100%). [] This method provides a mild and efficient approach for synthesizing aryl amides from aryl nitriles.

Q16: Can you describe the role of o-Tolunitrile in the formation of fullerooxazoles?

A16: o-Tolunitrile participates in the formation of fullerooxazoles from C61HPh(3-) anions. [] The reaction proceeds through the addition of o-Tolunitrile to the fullerene cage, followed by cyclization to generate the fullerooxazole derivative.

Q17: What is the observed regioselectivity in the addition of o-Tolunitrile to C61HPh(3-)?

A17: Despite theoretical predictions suggesting the possibility of two regioisomers, only regioisomers with the oxygen atom bonded to C4/C5 and the nitrogen atom bonded to C3/C6 of the fullerene cage are observed in the reaction of o-Tolunitrile with C61HPh(3-). [] This selectivity is attributed to the charge distribution on the fullerene anion, directing the addition to specific carbon atoms.

Q18: What is the significance of α-bromo-o-Tolunitrile in the synthesis of isoquinoline derivatives?

A18: α-Bromo-o-Tolunitrile serves as a key starting material for synthesizing various isoquinoline derivatives, including 3-substituted isoquinolines and 1-amino-2-benzopyrylium derivatives. [, , ] Its versatility in forming carbon-carbon bonds with various nucleophiles makes it a valuable synthon in organic synthesis.

Q19: How can α-bromo-o-Tolunitrile be utilized to prepare 3,4-dihydroisocoumarins?

A19: α-Bromo-o-Tolunitrile reacts with ketones or aldehydes in the presence of a base to yield 3,4-dihydroisocoumarins. [, ] This reaction involves nucleophilic substitution of the bromine atom followed by cyclization to form the heterocyclic ring system.

Q20: What is the role of α-cyano-o-Tolunitrile in the synthesis of 10-amino-9-anthracenecarbonitriles?

A20: α-Cyano-o-Tolunitrile reacts with haloarenes under aryne-forming conditions to afford 10-amino-9-anthracenecarbonitriles. [, ] This transformation involves the generation of an aryne intermediate, followed by nucleophilic addition of the α-cyano-o-Tolunitrile and subsequent aromatization.

Q21: Can α-cyano-o-Tolunitrile be utilized for the preparation of isoquinoline-1,3-diamines?

A21: α-Cyano-o-Tolunitrile reacts with lithium amides to furnish N1-alkyl- and N1,N1-dialkylisoquinoline-1,3-diamines. [, ] This reaction highlights the versatility of α-cyano-o-Tolunitrile in constructing nitrogen-containing heterocycles.

Q22: What other reagents can react with α-cyano-o-Tolunitrile to yield isoquinoline derivatives?

A22: Alkyllithiums and phenyllithium also react with α-cyano-o-Tolunitrile, affording 1-alkyl- and 1-phenylisoquinolin-3-amines. [, ] These reactions demonstrate the diverse reactivity of α-cyano-o-Tolunitrile in forming various substituted isoquinolines.

Q23: How does o-Tolunitrile contribute to the synthesis of 1-keto-3-carbomethoxy-1,2,3,4-tetrahydroisoquinoline?

A23: One synthetic route to 1-keto-3-carbomethoxy-1,2,3,4-tetrahydroisoquinoline involves the use of α-bromo-o-Tolunitrile. [] This route proceeds through the formation and subsequent hydrolysis of an adduct between α-bromo-o-Tolunitrile and acetamidomalonic ester, followed by esterification.

Q24: Does 1-keto-3-carboxy-1,2,3,4-tetrahydroisoquinoline exhibit any biological activity?

A24: Preliminary studies indicate that 1-keto-3-carboxy-1,2,3,4-tetrahydroisoquinoline undergoes hydrolysis by α-chymotrypsin, suggesting potential biological activity. [] Further research is needed to fully understand its interaction with biological systems.

Q25: How is o-Tolunitrile metabolized in vitro?

A25: In vitro studies using rat liver subcellular fractions show that o-Tolunitrile undergoes metabolism to produce o-cyanobenzyl alcohol and phthalide. [] Phthalide formation is believed to occur through the chemical conversion of o-cyanobenzyl alcohol, the initial metabolite.

Q26: What are the implications of o-Tolunitrile metabolism for its potential pharmaceutical applications?

A26: Understanding the metabolic fate of o-Tolunitrile is crucial for its potential development as a pharmaceutical agent. [] Identification of metabolites, such as o-cyanobenzyl alcohol and phthalide, provides valuable insights into its biotransformation and potential toxicity.

Q27: How does o-Tolunitrile compare to other aromatic nitriles in terms of its metabolic fate?

A27: Unlike some aromatic nitriles that undergo ring hydroxylation, o-Tolunitrile's metabolism primarily involves modifications to its nitrile moiety. [] This difference highlights the unique metabolic pathways of different aromatic nitrile compounds.

Q28: How does o-Tolunitrile behave in liquid-liquid extraction systems with triethylene glycol and hexane?

A28: Liquid-liquid equilibrium studies demonstrate that triethylene glycol effectively extracts o-Tolunitrile from mixtures containing hexane and water. [] These findings suggest the potential for separating o-Tolunitrile from other components using liquid-liquid extraction techniques.

Q29: What is the significance of the NRTL equation in understanding the liquid-liquid equilibrium behavior of o-Tolunitrile?

A29: The Non-Random Two-Liquid (NRTL) equation is a thermodynamic model used to describe the non-ideal behavior of liquid mixtures. [] By fitting experimental liquid-liquid equilibrium data to the NRTL equation, researchers can obtain binary interaction parameters, providing insights into the intermolecular forces governing the separation of o-Tolunitrile in these systems.

Q30: What insights do quantum chemical calculations provide into the isomerization of o-Tolunitrile?

A30: Quantum chemical calculations, particularly Density Functional Theory (DFT) calculations, have been employed to investigate the potential energy surface and reaction pathways involved in the isomerization of o-Tolunitrile. [] These calculations can elucidate the relative stabilities of different isomers and provide insights into the kinetic parameters governing their interconversion.

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